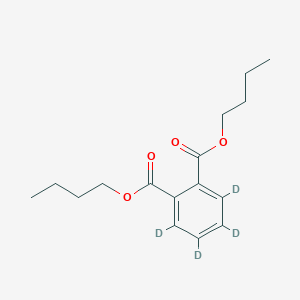

Di-n-butyl phthalate-d4

Descripción general

Descripción

Di-n-butyl phthalate-d4 (DBP-d4) is a deuterated isotopologue of di-n-butyl phthalate (DBP), where four hydrogen atoms on the benzene ring are replaced with deuterium. This modification enhances its stability in analytical applications, making it a critical internal standard (IS) for quantifying non-deuterated phthalates via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). DBP-d4 is widely used in environmental, food, and biomedical research to ensure accuracy in trace-level phthalate analysis by compensating for matrix effects and instrument variability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di-n-butyl phthalate-d4 is synthesized by the esterification of phthalic anhydride with deuterated n-butanol (n-butanol-d4) in the presence of a catalyst, typically concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 120°C to 150°C . The process involves the following steps:

- Mixing phthalic anhydride and n-butanol-d4 in a reaction vessel.

- Adding concentrated sulfuric acid as a catalyst.

- Heating the mixture to the desired temperature and maintaining it until the reaction is complete.

- Purifying the product through distillation or recrystallization to obtain this compound with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and continuous processing techniques to enhance efficiency and yield. The use of automated systems for temperature control and catalyst addition ensures consistent product quality .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of DBP-d4 occurs via enzymatic or microbial action, yielding monobutyl phthalate-d4 (MBP-d4) and deuterated 1-butanol. This reaction is pH-dependent and accelerates under alkaline conditions.

Key parameters :

Deuterium substitution slows hydrolysis kinetics compared to non-deuterated DBP due to isotopic effects .

Oxidation Reactions

DBP-d4 undergoes oxidative degradation in environmental and biological systems, forming phthalic acid-d4 and deuterated carbonyl compounds.

Pathways :

-

Photocatalytic oxidation : UV light with TiO<sub>2</sub> catalysts degrades DBP-d4 into phthalic acid-d4 and CO<sub>2</sub> .

-

Biological oxidation : Cytochrome P450 enzymes in hepatic microsomes oxidize DBP-d4 to hydroxylated metabolites .

Oxidation products :

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| O<sub>3</sub>/H<sub>2</sub>O<sub>2</sub> | 25°C, pH 3 | Phthalic acid-d4, C<sub>4</sub>D<sub>9</sub>OOH |

| CYP450 enzymes | 37°C, pH 7.4 | Mono-hydroxylated DBP-d4 derivatives |

Reduction Reactions

Reductive cleavage of DBP-d4 is less common but observed under anaerobic conditions:

| Reductant | Conditions | Products |

|---|---|---|

| LiAlD<sub>4</sub> | Tetrahydrofuran, 0°C | Phthalic acid-d4 + C<sub>4</sub>D<sub>9</sub>D |

| Microbial consortia | Anaerobic sludge, 30°C | Benzene-d<sub>4</sub> + CO<sub>2</sub> |

Substitution Reactions

Nucleophilic substitution occurs at the ester carbonyl group:

| Nucleophile | Conditions | Products |

|---|---|---|

| NH<sub>3</sub> | 60°C, ethanol | Phthalamide-d4 + C<sub>4</sub>D<sub>9</sub>NH<sub>2</sub> |

| CH<sub>3</sub>ONa | Methanol, reflux | Dimethyl phthalate-d4 + C<sub>4</sub>D<sub>9</sub>OCH<sub>3</sub> |

Environmental Degradation Pathways

DBP-d4 participates in multiple environmental reactions:

| Process | Mechanism | Half-Life | Key Factors |

|---|---|---|---|

| Photolysis | UV-induced bond cleavage | 14–28 days | Light intensity, humic acids |

| Biodegradation | Microbial esterase activity | 3–7 days | Temperature, microbial diversity |

| Sorption | Adsorption to organic matter | N/A | Soil organic carbon content |

Stability and Isotopic Effects

Aplicaciones Científicas De Investigación

Analytical Chemistry

1.1 Surrogate Analyte in Quantification

One of the primary applications of DBP-d4 is as a surrogate analyte in quantitative analyses of DBP in complex matrices. A study developed an analytical method using DBP-d4 to construct calibration lines for quantifying DBP in hexane samples. This approach mitigates contamination issues commonly encountered with conventional methods, enhancing the accuracy and reliability of measurements .

Table 1: Calibration Data Using DBP-d4

| Concentration (ng/mL) | Peak Area Ratio (DBP/BB) | Response Factor |

|---|---|---|

| 1 | 0.95 | 1.02 |

| 5 | 1.10 | 0.98 |

| 10 | 2.05 | 1.01 |

| 25 | 3.00 | 0.99 |

| 50 | 5.00 | 1.00 |

| 100 | 10.00 | 1.01 |

The mean response factors across various concentrations were found to be close to unity, indicating that DBP-d4 can effectively replace natural DBP in calibration .

Environmental Monitoring

2.1 Detection of Phthalates in Environmental Samples

DBP-d4 is also utilized in environmental studies to assess the presence of phthalates in various samples, including water and soil. Its deuterated nature allows for precise quantification through mass spectrometry techniques without interference from naturally occurring compounds .

Case Study: Phthalate Detection in Mural Paintings

In a study analyzing mural paintings, DBP-d4 was employed as an internal standard to evaluate the concentration of various phthalates, including DBP itself. The results demonstrated significant levels of phthalate contamination, highlighting the utility of DBP-d4 in historical artifact preservation and environmental assessments .

Toxicological Research

3.1 Mechanistic Studies on Hormonal Effects

DBP and its metabolite mono-n-butyl phthalate (MBP) have been studied for their effects on steroid hormone biosynthesis, with findings indicating that both compounds impair testosterone production significantly . The use of DBP-d4 in these studies allows researchers to trace metabolic pathways and better understand the endocrine-disrupting properties of phthalates.

Table 2: Hormonal Impact of DBP and MBP

| Compound | Concentration (µM) | Testosterone Level (pg/mL) | Corticosterone Level (pg/mL) |

|---|---|---|---|

| Control | - | 500 | 300 |

| DBP | 100 | 250 | 150 |

| MBP | 100 | 200 | 120 |

These findings underscore the importance of using isotopically labeled compounds like DBP-d4 for accurate assessments in toxicological research .

Regulatory and Risk Assessment

4.1 Risk Assessment Models

DBP-d4 has been incorporated into pharmacokinetic models to evaluate human exposure risks associated with phthalates. These models help predict how DBP is metabolized and its effects on human health, particularly during critical developmental periods . The ability to use a deuterated form enhances the precision of these models.

Mecanismo De Acción

Di-n-butyl phthalate-d4 exerts its effects primarily through its interaction with biological systems as an endocrine disruptor. It impairs steroid hormone biosynthesis by inhibiting key enzymes involved in the steroidogenesis pathway, such as CYP11A1 and HSD3β2 . This leads to reduced levels of testosterone, androstenedione, corticosterone, and progesterone. Additionally, it induces oxidative stress in cells, contributing to its toxicological effects .

Comparación Con Compuestos Similares

Key Properties of DBP-d4 :

- Molecular Formula : C₁₆H₁₈D₄O₄

- Molecular Weight : 282.37 g/mol

- CAS Number : 93952-11-5

- Purity : ≥95% (standard grade)

- Physical State : Colorless to pale yellow liquid .

Comparison with Similar Deuterated Phthalates

DBP-d4 is part of a suite of deuterated phthalates used as internal standards. Below is a comparative analysis of its physicochemical properties, applications, and performance relative to other isotopologues.

Physicochemical Properties

Notes:

- DBP-d4 exhibits moderate volatility compared to shorter-chain deuterated phthalates (e.g., DMP-d4) but is less thermally stable than DEHP-d4 due to its linear alkyl chains .

- Its deuterium substitution pattern (ring-D4) minimizes isotopic interference during fragmentation in MS analysis, ensuring precise quantification .

Analytical Performance

DBP-d4 outperforms non-deuterated IS in complex matrices. For example, in a study analyzing phthalates in indoor dust, DBP-d4 demonstrated a recovery rate of 92–105% with a relative standard deviation (RSD) of <5%, compared to 80–90% recovery for non-deuterated analogs . Similarly, in food packaging analysis, DBP-d4 reduced matrix-induced signal suppression by 20–30% compared to non-isotopic IS .

Comparison with Non-Deuterated Phthalates

Toxicity and Environmental Impact

Key differences:

Analytical Utility

- Specificity: DBP-d4 avoids co-elution with native phthalates, unlike non-deuterated IS, which may overlap with sample analytes .

- Sensitivity: Limits of detection (LOD) for DBP using DBP-d4 as IS reach 0.1 µg/L in water samples, compared to 0.5 µg/L with non-deuterated IS .

Environmental Monitoring

DBP-d4 enabled the detection of DBP in 98% of residential air samples in Japan at concentrations of 0.2–1.8 µg/m³, highlighting widespread indoor contamination . In another study, it facilitated the quantification of DBP in pre-packed coffee products at 0.05–0.3 mg/kg, underscoring migration from packaging materials .

Biomedical Studies

DBP-d4 was critical in a 2023 metabolomics study identifying DBP metabolites in human plasma, revealing a dose-dependent correlation between DBP exposure and oxidative stress biomarkers (e.g., malondialdehyde) .

Actividad Biológica

Di-n-butyl phthalate-d4 (DBP-d4) is a deuterated form of di-n-butyl phthalate (DBP), a widely used plasticizer in various consumer products. This compound has garnered attention due to its biological activities and potential health implications. This article reviews the biological activity of DBP-d4, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C16H22O4

- Molecular Weight : 278.34 g/mol

- CAS Number : 16213410

Mechanisms of Biological Activity

DBP and its derivatives, including DBP-d4, are known to exhibit various biological activities primarily through endocrine disruption and interference with hormonal pathways. The following mechanisms have been identified:

- Anti-androgenic Effects : DBP has been shown to reduce testosterone levels in male rodents, affecting reproductive health by disrupting the hypothalamic-pituitary-gonadal (HPG) axis. Studies indicate that exposure to DBP leads to decreased testicular weight and sperm count, alongside alterations in steroidogenic enzyme function .

- Oxidative Stress Induction : Exposure to DBP can induce oxidative stress, leading to protein damage and disruption of steroidogenesis. Increased levels of nitrotyrosine, a marker for oxidative stress, have been observed in treated subjects .

- Neurodevelopmental Impact : Recent studies suggest that DBP may influence neural differentiation in embryonic stem cells, impacting cell-cycle progression and promoting differentiation into neural lineages . This indicates potential neurotoxic effects during critical developmental windows.

1. Reproductive Toxicity

DBP has been extensively studied for its reproductive toxicity. Research indicates that adult exposure to DBP can lead to:

- Reduced testosterone synthesis.

- Altered expression of key proteins involved in spermatogenesis.

- Increased levels of steroidogenic enzymes despite reduced testosterone levels .

2. Endocrine Disruption

DBP acts as an endocrine disruptor, affecting hormone signaling pathways:

- It inhibits the release of androgens and alters the expression of genes related to steroid metabolism .

- The anti-androgenic properties have been linked to developmental abnormalities observed in animal models exposed during critical periods .

3. Antimicrobial Activity

Some studies have reported antimicrobial properties associated with phthalates, including DBP. For instance, DBP has demonstrated activity against specific bacterial strains, although the mechanisms remain less understood compared to its endocrine-disrupting effects .

Case Study 1: Reproductive Health in Rodents

A study conducted on adult male rats exposed to DBP revealed significant reductions in testosterone levels and increases in testicular markers associated with oxidative stress. The findings suggest that DBP disrupts normal testicular function through both direct hormonal interference and oxidative damage mechanisms .

Case Study 2: Neurodevelopmental Effects

Research focusing on embryonic stem cells indicated that exposure to DBP leads to alterations in gene expression related to neural differentiation. The study highlighted the potential for DBP to affect neurodevelopmental processes significantly, suggesting implications for human health during prenatal exposure .

Data Summary

| Biological Activity | Observations |

|---|---|

| Reproductive Toxicity | Decreased testosterone; altered sperm parameters |

| Endocrine Disruption | Inhibition of androgen release; gene expression changes |

| Oxidative Stress | Increased nitrotyrosine levels; protein damage |

| Neurodevelopmental Impact | Altered neural differentiation; affected stem cell behavior |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of DnBP-d₄ in analytical workflows?

- Methodology : Use a combination of CAS number verification (93952-11-5), molecular weight analysis (282.37 g/mol via mass spectrometry), and deuterium labeling validation (e.g., NMR or isotope ratio mass spectrometry). Cross-reference with spectral libraries for phthalate-d₄ analogs to confirm isotopic integrity .

- Quality Control : Ensure ≥95% purity for quantitative studies, validated via gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are optimal for quantifying DnBP-d₄ in environmental matrices?

- Primary Method : GC-MS in Selected Ion Monitoring (SIM) mode , targeting deuterium-specific ions (e.g., m/z 282.37) to distinguish DnBP-d₄ from non-deuterated analogs. Use isotope dilution with DnBP-d₄ as a surrogate to correct for matrix effects .

- Internal Standards : Pair with benzyl benzoate or other non-interfering internal standards (e.g., deuterated diphenyl phthalate-d₄) to normalize recovery rates .

Q. How should DnBP-d₄ stock solutions be prepared to ensure stability and accuracy?

- Preparation : Dilute certified reference materials (e.g., 200 µg/mL in methanol) to working concentrations using gravimetric calibration. Store at –20°C in amber vials to prevent photodegradation .

- Validation : Perform triplicate spike-and-recovery tests in target matrices (e.g., water, serum) to confirm stability over 30 days .

Advanced Research Questions

Q. How can researchers validate DnBP-d₄ extraction efficiency in complex biological samples?

- Optimization : Use accelerated solvent extraction (ASE) or solid-phase microextraction (SPME) with deuterated analogs to track losses. Compare recovery rates against non-deuterated DnBP to assess isotopic interference .

- Data Normalization : Apply matrix-matched calibration curves to account for ionization suppression in mass spectrometry .

Q. What strategies mitigate cross-contamination between DnBP-d₄ and endogenous phthalates during analysis?

- Chromatographic Separation : Optimize GC column parameters (e.g., DB-5MS phase) to resolve DnBP-d₄ from co-eluting phthalates like diethylhexyl phthalate (DEHP). Use high-resolution mass spectrometry (HRMS) for isotopic distinction .

- Lab Practices : Include method blanks and field controls to identify background contamination, especially in labs handling non-deuterated phthalates .

Q. How do researchers address discrepancies in DnBP-d₄ recovery rates across studies?

- Root-Cause Analysis : Evaluate factors such as pH-dependent solubility (e.g., DnBP-d₄ recovery drops at pH > 10 due to ester hydrolysis) or storage conditions (e.g., degradation in non-inert containers) .

- Interlaboratory Comparison : Share datasets using harmonized protocols (e.g., EPA Method 8270) to identify systematic biases .

Q. What experimental designs are suitable for studying DnBP-d₄’s endocrine-disruption mechanisms?

- In Vitro Models : Use human mammary epithelial cells (HMECs) exposed to DnBP-d₄ at environmentally relevant concentrations (0.1–10 µg/L). Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., estrogen receptor signaling) .

- Dose-Response Validation : Include non-deuterated DnBP as a positive control to confirm isotopic equivalence in biological activity .

Q. How can isotope fractionation studies improve understanding of DnBP-d₄’s environmental fate?

- Stable Isotope Probing (SIP) : Track deuterium retention in biodegradation assays to quantify microbial degradation rates versus abiotic processes (e.g., photolysis) .

- Field Studies : Deploy passive samplers (e.g., POCIS) spiked with DnBP-d₄ in aquatic systems to model partitioning behavior .

Q. Methodological Challenges and Solutions

Q. How to resolve co-elution of DnBP-d₄ with structurally similar contaminants?

- Advanced Chromatography : Employ two-dimensional GC (GC×GC) or ion mobility spectrometry (IMS) to enhance separation of phthalate-d₄ isomers .

- Spectral Deconvolution : Use software tools (e.g., AMDIS) to isolate DnBP-d₄ signals from overlapping peaks .

Q. What statistical approaches reconcile contradictory data on DnBP-d₄’s teratogenicity?

- Meta-Analysis : Aggregate in vivo/in vitro datasets using random-effects models to quantify heterogeneity (e.g., species-specific metabolic differences) .

- Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in exposure estimates (e.g., human biomonitoring vs. environmental sampling) .

Propiedades

IUPAC Name |

dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583931 | |

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-11-5 | |

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.